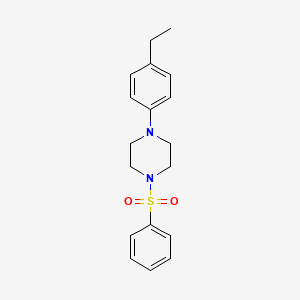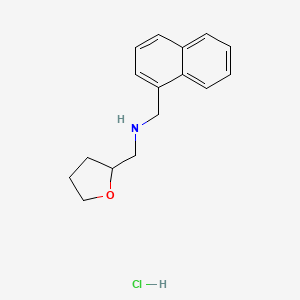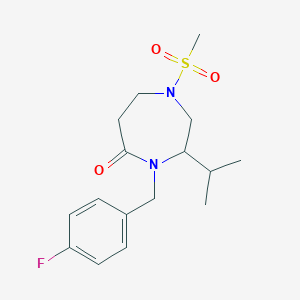
1-(4-ethylphenyl)-4-(phenylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-4-(phenylsulfonyl)piperazine, also known as PEP, is a synthetic compound that belongs to the family of piperazines. It has been studied for its potential use in various scientific research applications due to its unique chemical properties.
作用机制
1-(4-ethylphenyl)-4-(phenylsulfonyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has been shown to increase the release of serotonin in the brain, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-4-(phenylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and behavior. It has been studied for its potential use in the treatment of various psychiatric disorders, including anxiety and depression.
实验室实验的优点和局限性
1-(4-ethylphenyl)-4-(phenylsulfonyl)piperazine has several advantages for use in lab experiments, including its high affinity for serotonin receptors and its ability to selectively target specific receptor subtypes. However, it also has limitations, including its potential for off-target effects and the need for careful dosing and monitoring.
未来方向
There are several potential future directions for research on 1-(4-ethylphenyl)-4-(phenylsulfonyl)piperazine, including its use in the development of new drugs for the treatment of psychiatric disorders, as well as its potential use in the study of other neurotransmitter systems. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
合成方法
1-(4-ethylphenyl)-4-(phenylsulfonyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-ethylphenylhydrazine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with piperazine to yield 1-(4-ethylphenyl)-4-(phenylsulfonyl)piperazine.
科学研究应用
1-(4-ethylphenyl)-4-(phenylsulfonyl)piperazine has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in the brain.
属性
IUPAC Name |
1-(benzenesulfonyl)-4-(4-ethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-2-16-8-10-17(11-9-16)19-12-14-20(15-13-19)23(21,22)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZIUWTWEWYDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylmethyl)phenol](/img/structure/B5482841.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5482851.png)

![2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidin-4-amine](/img/structure/B5482874.png)
![N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine](/img/structure/B5482881.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-2-phenoxypropanamide](/img/structure/B5482884.png)
![1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5482887.png)
![N-cyclopropyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5482890.png)
![5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5482892.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-fluorophenyl)propanamide](/img/structure/B5482901.png)
![2-chloro-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-5-(1H-pyrazol-1-yl)benzamide](/img/structure/B5482905.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5482909.png)
